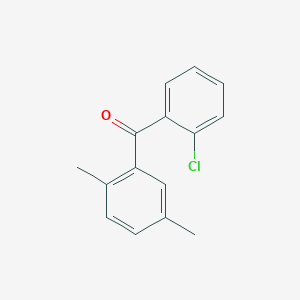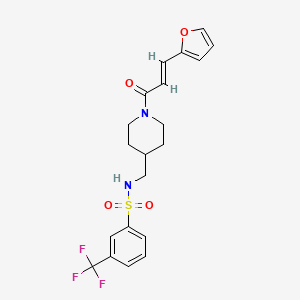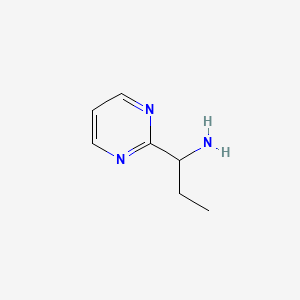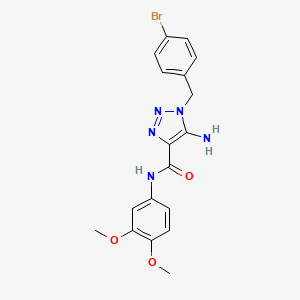
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to modulate various biochemical and physiological processes, making it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
One area of research focuses on the antibacterial properties of compounds related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide. For example, studies have synthesized and evaluated various quinolones and naphthyridones for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds, including similar structures to the given compound, have shown significant potency, surpassing that of known antibiotics like trovafloxacin against certain bacterial strains (Kuramoto et al., 2003).
Antimicrobial Activity
Another research domain is the antimicrobial activity of 4(3H)-quinazolinones and thiazolidinone motifs, which are structurally related to the queried compound. These compounds, often containing fluorine, have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of bacterial and fungal species. Some derivatives have demonstrated remarkable in vitro antimicrobial potency, highlighting the potential of these compounds as antimicrobial agents (Desai et al., 2013).
Anticancer Potential
Research has also been conducted on the anticancer potential of quinazolinone-based derivatives. Compounds with structural similarities have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating potent inhibitory activity. These studies suggest the potential of such compounds as effective anti-cancer agents, particularly in targeting specific kinases like VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Other Biological Activities
Additional studies have explored various biological activities of related compounds, including anti-inflammatory, analgesic, and anticonvulsant properties. These research efforts aim to understand the broader pharmacological potential of these compounds, which share structural features with this compound. The research in this domain emphasizes the versatility and potential therapeutic applications of such compounds (Farag et al., 2012).
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-18-10-7-15(25-20(27)19-4-2-3-11-23-19)12-17(18)21(28)26(13)16-8-5-14(22)6-9-16/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSQCMJJGPQTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)





![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)


![[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2570677.png)